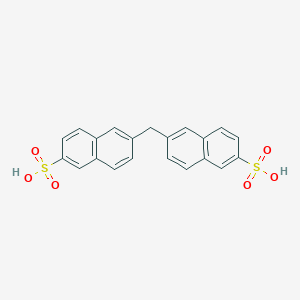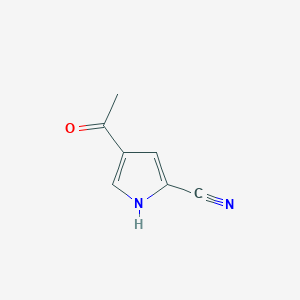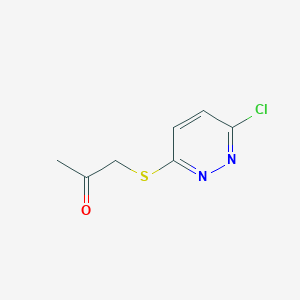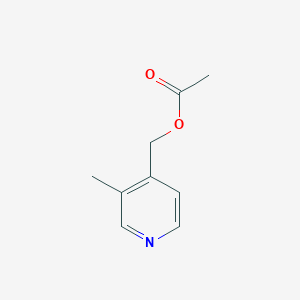
(3-Methylpyridin-4-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpyridin-4-yl)methyl acetate is an organic compound that belongs to the family of pyridine derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of (3-Methylpyridin-4-yl)methyl acetate is not fully understood. However, it is believed to act as a modulator of various cellular processes, including gene expression and protein synthesis. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that (3-Methylpyridin-4-yl)methyl acetate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, (3-Methylpyridin-4-yl)methyl acetate has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-Methylpyridin-4-yl)methyl acetate is its versatility in scientific research. It can be used as a building block in the synthesis of various organic compounds, as well as a ligand in the preparation of metal complexes for catalytic reactions. Additionally, it has potential therapeutic applications for various diseases, making it a valuable tool for drug discovery research.
However, there are also limitations to the use of (3-Methylpyridin-4-yl)methyl acetate in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of (3-Methylpyridin-4-yl)methyl acetate. One potential direction is the further exploration of its potential therapeutic applications for various diseases. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity. Finally, the development of new synthesis methods and the exploration of its potential applications in catalytic reactions may also be promising areas for future research.
Conclusion
In conclusion, (3-Methylpyridin-4-yl)methyl acetate is a versatile organic compound with a wide range of potential applications in scientific research. Its synthesis method is well-established, and it has been studied for its potential therapeutic applications for various diseases. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also promising future directions for its study, including further exploration of its potential therapeutic applications and the development of new synthesis methods.
Wissenschaftliche Forschungsanwendungen
(3-Methylpyridin-4-yl)methyl acetate has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a ligand in the preparation of metal complexes for catalytic reactions. Additionally, (3-Methylpyridin-4-yl)methyl acetate has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18794-49-5 |
|---|---|
Produktname |
(3-Methylpyridin-4-yl)methyl acetate |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(3-methylpyridin-4-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO2/c1-7-5-10-4-3-9(7)6-12-8(2)11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
CEWMIVBWLKCOMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)COC(=O)C |
Kanonische SMILES |
CC1=C(C=CN=C1)COC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

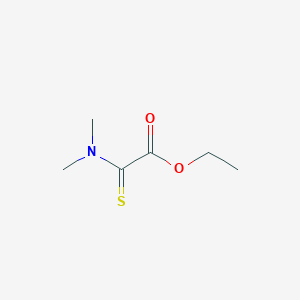
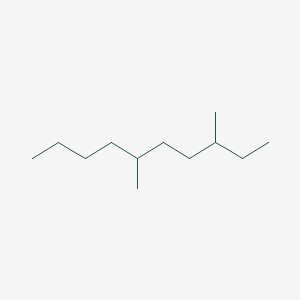
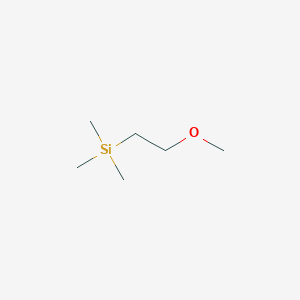
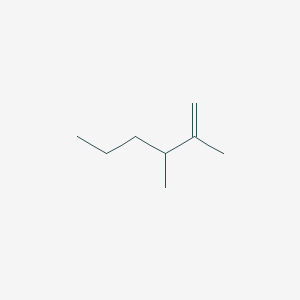

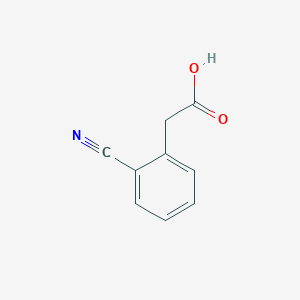
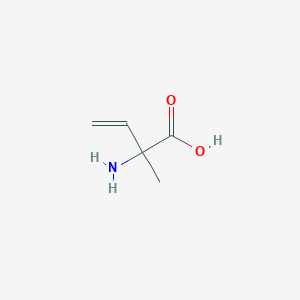
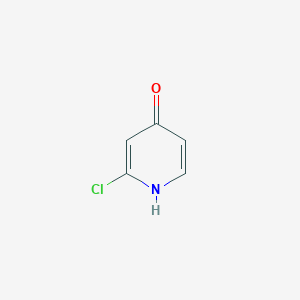
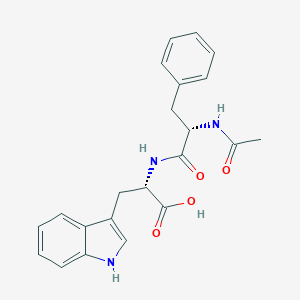
![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)
